molecular formula C29H24BrN3O6S B12039010 2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate CAS No. 477730-17-9

2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate

Cat. No.: B12039010
CAS No.: 477730-17-9
M. Wt: 622.5 g/mol
InChI Key: AQYGFUAHJNFTAX-FDAWAROLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C29H24BrN3O6S . This compound is known for its unique structure, which includes a methoxy group, a sulfonyl group, and a bromobenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methoxybenzene, 4-methylbenzenesulfonyl chloride, and 3-bromobenzoic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate is used in a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinctive chemical properties. These properties make it valuable for various research applications and differentiate it from other similar compounds.

Properties

CAS No.

477730-17-9

Molecular Formula

C29H24BrN3O6S

Molecular Weight

622.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C29H24BrN3O6S/c1-19-6-13-25(14-7-19)40(36,37)33-24-11-9-21(10-12-24)28(34)32-31-18-20-8-15-26(27(16-20)38-2)39-29(35)22-4-3-5-23(30)17-22/h3-18,33H,1-2H3,(H,32,34)/b31-18+

InChI Key

AQYGFUAHJNFTAX-FDAWAROLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.